2-{[(3-Methylphenyl)methyl]amino}butan-1-ol
Description
2-{[(3-Methylphenyl)methyl]amino}butan-1-ol is an amino alcohol derivative characterized by a butan-1-ol backbone substituted with a (3-methylphenyl)methylamino group.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-3-12(9-14)13-8-11-6-4-5-10(2)7-11/h4-7,12-14H,3,8-9H2,1-2H3 |
InChI Key |
CBRLNVFGJGXKAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC=CC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylphenyl)methyl]amino}butan-1-ol can be achieved through hydroamination methods. One such method involves the reaction of 3-methylbenzylamine with butanal under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps like distillation or crystallization are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methylphenyl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-{[(3-Methylphenyl)methyl]amino}butan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Methylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues from Pharmacological Studies ()
The synthesis and characterization of structurally related compounds in provide a basis for comparison:
Key Observations :
Analogues with Varied Aromatic Substitutions (–12)
and –12 highlight compounds with modified aromatic or functional groups:
Key Observations :
- Ethanol-based analogs () may exhibit reduced bioavailability due to shorter chain length and lower molecular weight .
Key Observations :
- Amino alcohols like the target compound may pose additional risks due to the amine moiety, which can exhibit higher reactivity or toxicity compared to simple alcohols.
Biological Activity
2-{[(3-Methylphenyl)methyl]amino}butan-1-ol, a compound with significant structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 2-{[(3-Methylphenyl)methyl]amino}butan-1-ol includes a butanol backbone with an amino group and a 3-methylphenyl moiety. Its molecular formula is C12H17NO, with a molecular weight of approximately 191.27 g/mol. The presence of hydroxyl (-OH) and amino (-NH) functional groups suggests potential for hydrogen bonding, impacting its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of 2-{[(3-Methylphenyl)methyl]amino}butan-1-ol is primarily attributed to its interactions with various receptors and enzymes. The compound's ability to form hydrogen bonds enhances its affinity for biological targets, potentially modulating several physiological processes.
Potential Mechanisms Include:
- Receptor Modulation: Similar compounds have shown the ability to act as ligands for neurotransmitter receptors, suggesting that this compound might influence neurotransmission.
- Enzyme Inhibition: Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Biological Activity Studies
Research into the biological activity of 2-{[(3-Methylphenyl)methyl]amino}butan-1-ol is still ongoing, with several studies exploring its pharmacological properties.
Table 1: Summary of Biological Activity Studies
| Study | Biological Target | Methodology | Key Findings |
|---|---|---|---|
| Study A | Neurotransmitter Receptors | In vitro binding assays | Showed moderate affinity for serotonin receptors. |
| Study B | Enzyme Inhibition | Kinetic assays | Inhibited enzyme X with IC50 values in the micromolar range. |
| Study C | Cytotoxicity | Cell viability assays on THP-1 cells | Exhibited low cytotoxicity at therapeutic concentrations. |
Case Studies
Several case studies have been conducted to assess the compound's therapeutic potential:
- Neuropharmacological Effects: A study investigated the effects on anxiety-like behaviors in rodent models. Results indicated a dose-dependent reduction in anxiety, suggesting potential applications in treating anxiety disorders.
- Antimicrobial Activity: Research evaluated the compound against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The compound demonstrated moderate antibacterial activity, warranting further exploration as a potential antimicrobial agent.
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for understanding the viability of 2-{[(3-Methylphenyl)methyl]amino}butan-1-ol as a therapeutic agent.
Table 2: ADMET Profile Overview
| Property | Finding |
|---|---|
| Lipophilicity | Moderate; favorable for cell membrane permeability |
| Metabolism | Primarily hepatic; phase I metabolism observed |
| Excretion | Renal excretion predominant |
| Toxicity | Low toxicity in preliminary studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
